2,6-Bis(4-fluorobenzylidene)cyclohexanone is a synthetic organic compound characterized by its molecular formula and a molecular weight of 310.34 g/mol. This compound features two 4-fluorobenzylidene groups attached to a cyclohexanone core, making it a member of the bis-benzylidene cyclohexanone family. Its unique structure endows it with various biological activities, particularly as an inhibitor of cyclooxygenase enzymes, which are critical in inflammatory processes.
2,6-Bis(4-fluorobenzylidene)cyclohexanone is synthesized primarily in laboratory settings through condensation reactions. It falls under the category of organic compounds known for their potential pharmacological properties, particularly in medicinal chemistry. The compound is recognized for its selective inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are targets in the treatment of pain and inflammatory diseases.
The synthesis of 2,6-Bis(4-fluorobenzylidene)cyclohexanone typically involves a condensation reaction between cyclohexanone and 4-fluorobenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The general procedure includes:
This method yields 2,6-Bis(4-fluorobenzylidene)cyclohexanone with variable yields depending on the reaction conditions, typically around 67% to 90% .
The molecular structure of 2,6-Bis(4-fluorobenzylidene)cyclohexanone can be represented as follows:
The compound features a cyclohexanone ring with two aromatic rings (4-fluorobenzylidene) attached at the 2 and 6 positions, which contributes to its unique chemical properties.
2,6-Bis(4-fluorobenzylidene)cyclohexanone can undergo several types of chemical reactions:
The primary mechanism of action for 2,6-Bis(4-fluorobenzylidene)cyclohexanone involves its role as a selective inhibitor of cyclooxygenase enzymes (Cox-1 and Cox-2). By inhibiting these enzymes, the compound disrupts the synthesis of prostaglandins, leading to reduced inflammation and pain signaling.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to confirm the structure and purity of synthesized compounds .
2,6-Bis(4-fluorobenzylidene)cyclohexanone has potential applications in various fields:
The core synthetic route to 2,6-bis(4-fluorobenzylidene)cyclohexanone (C~20~H~16~F~2~O) relies on Claisen-Schmidt aldol condensation. This one-step reaction combines cyclohexanone with 4-fluorobenzaldehyde under basic or acidic catalysis. The mechanism involves deprotonation of cyclohexanone at the α-carbons, followed by nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable (E,E)-configured di-benzylidene product [1] [4]. Early methods employed homogeneous catalysts like ethanolic NaOH or HCl, but suffered from moderate yields (60–75%) due to self-condensation byproducts. Modifications using solid-supported catalysts (e.g., fluorapatite) or microwave assistance have improved atom economy and reduced reaction times [5].
Critical parameters for optimizing this condensation were systematically studied using Response Surface Methodology (RSM). A Central Composite Design (CCD) evaluated variables like catalyst loading (X~1~), reaction time (X~2~), temperature (X~3~), and aldehyde:ketone ratio (X~4~). Key findings include:
Table 1: Optimization Parameters for Aldol Condensation
Variable | Optimal Range | Impact on Yield |
---|---|---|
Catalyst (Na/FAP) | 400–600 mg | Maximizes active sites for imine formation |
Reaction Time | 4–5 hours | Below 3h: Incomplete reaction; Above 5h: Decomposition |
Molar Ratio (Aldehyde:Ketone) | 2:1 | Higher ratios reduce ketone homocondensation |
Temperature | 80–90°C | Accelerates dehydration without side products |
Using RSM-optimized conditions, yields exceeded 95% with >99% (E,E)-isomer purity. The heterogeneous catalyst Na/FAP (sodium-modified fluorapatite) proved especially effective in aqueous media, enabling simple filtration and catalyst reuse for 5 cycles without significant activity loss [5].
The (E,E)-configuration is critical for bioactivity, as confirmed by single-crystal X-ray diffraction (SCXRD). Crystals of 2,6-bis(4-fluorobenzylidene)cyclohexanone belong to the monoclinic P2~1~/n space group with unit cell parameters a = 29.3527(12) Å, b = 8.3147(3) Å, c = 32.7452(14) Å, and β = 112.437(2)°. The asymmetric unit contains four independent molecules, each showing near-planar geometry between the cyclohexanone core and fluorophenyl rings. This planarity is stabilized by non-classical C–H···F hydrogen bonds (C11D–H11F···F3A) and facilitates π-stacking in biological targets. Density Functional Theory (DFT) calculations corroborate the SCXRD data, confirming the (E,E)-isomer is ~8 kcal/mol more stable than the (E,Z)-counterpart due to minimized steric clash [1] [4].
Derivatization focuses on three sites:
Notably, 4-nitrobenzylidene analogs (e.g., (2E,6E)-2,6-bis(4-nitrobenzylidene)cyclohexanone) exhibit potent activity against dormant Mycobacterium tuberculosis (MIC = 3.12 µg/mL). This analog is synthesized via Na/FAP-catalyzed condensation of 4-nitrobenzaldehyde and cyclohexanone [5]. 4-Carbonyl derivatives (e.g., 4-dibenzoyl analogs) act as STAT3 inhibitors, where the added carbonyl group enhances hydrogen bonding to the SH2 domain [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0